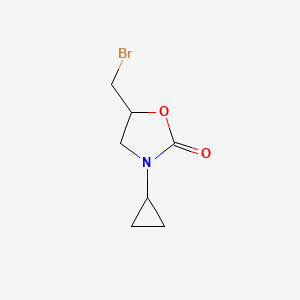
5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, reaction conditions, yields, and more .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This could include reactions with various reagents, under different conditions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc. These properties can often be predicted based on the compound’s structure and are usually confirmed experimentally .Aplicaciones Científicas De Investigación
Synthetic Routes to GABA Analogues
One significant application of 5-(Bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one in scientific research is its role in the synthesis of 2-substituted derivatives of 4-aminobutanoic acid (γ-aminobutyric acid, GABA) analogues. Cyanomethylation by bromoacetonitrile of sodium or lithium enolates derived from chiral enolates demonstrates good stereoselectivity. This process allows for the creation of compounds that could serve as GABA analogues, which have applications in medical and pharmacological research, particularly for the development of neurological treatments. This synthesis route highlights the compound's utility in creating structurally complex and biologically significant molecules (Shamim Azam, A. D'souza, P. B. Wyatt, 1996).
Anticancer Potential
Research has also explored the anticancer potential of oxazolidin-2-one derivatives. A study on 5-(carbamoylmethylene)-oxazolidin-2-ones evaluated their antiproliferative activity on MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These compounds displayed varying levels of cytotoxicity, with certain derivatives showing significant anticancer potential. This suggests the possible role of this compound and its derivatives in cancer therapy, indicating a promising avenue for the development of new anticancer agents (Biagio Armentano et al., 2020).
Antibacterial Applications
The oxazolidinone class, to which this compound belongs, has been identified as having potent antibacterial activity. This is especially relevant for the treatment of multidrug-resistant Gram-positive bacterial infections. The unique mechanism of action, involving the early inhibition of bacterial protein synthesis, makes oxazolidinones valuable in the fight against bacterial resistance. This research underscores the potential of this compound derivatives as foundational structures for developing new antibacterial agents (S. J. Brickner et al., 1996).
Synthetic Organic Chemistry
Oxazolidin-2-one rings, including those derived from this compound, are prominently featured in synthetic organic chemistry. They serve as valuable intermediates in the construction of complex molecules due to their versatility and reactivity. The oxazolidin-2-one framework is utilized in the synthesis of various biologically active compounds, demonstrating its importance in the development of new pharmaceuticals and materials (G. Zappia et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(bromomethyl)-3-cyclopropyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2/c8-3-6-4-9(5-1-2-5)7(10)11-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJVXHIYPVCLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(OC2=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)
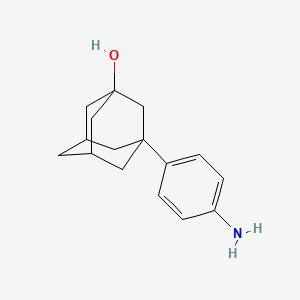
![Methyl 3-({[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2883239.png)
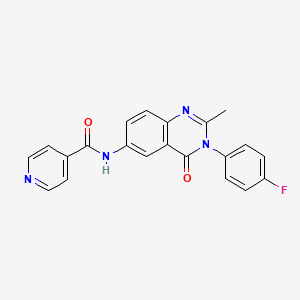
![1-(2,5-Dimethylbenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2883241.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883244.png)
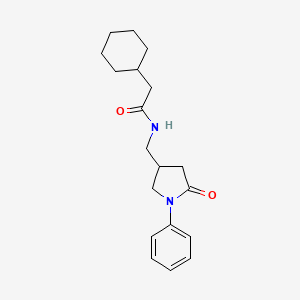
![Methyl 1-{[(3-methylbutyl)carbamoyl]amino}cyclohexanecarboxylate](/img/structure/B2883246.png)
![5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883249.png)
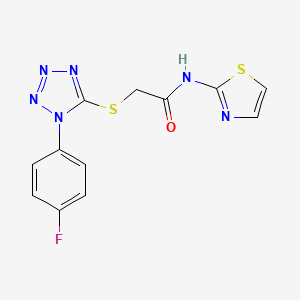
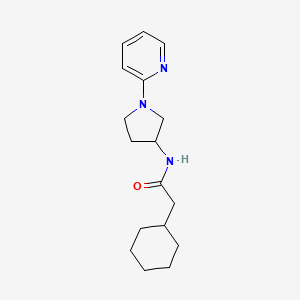
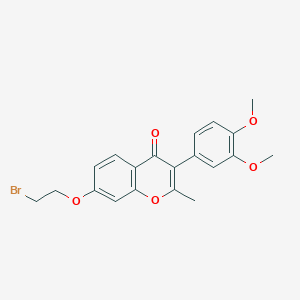
![1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2883258.png)